P,P-Bis(octylphenyl) diphosphate

Description

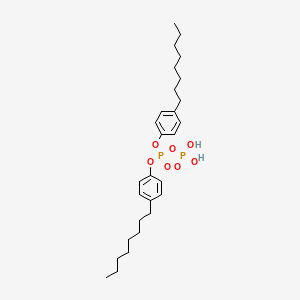

P,P-Bis(octylphenyl) diphosphate is an organophosphorus compound characterized by two octylphenyl groups bonded to a central diphosphate moiety. Structurally, it belongs to the class of aromatic phosphate esters, where the phosphate group is esterified with bulky alkylaryl substituents. These compounds are widely utilized in industrial applications, including flame retardants and plasticizers, due to their thermal stability and compatibility with polymers.

Properties

CAS No. |

73559-49-6 |

|---|---|

Molecular Formula |

C28H44O7P2 |

Molecular Weight |

554.6 g/mol |

IUPAC Name |

bis(4-octylphenyl) phosphono phosphate |

InChI |

InChI=1S/C28H44O7P2/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)33-37(32,35-36(29,30)31)34-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H2,29,30,31) |

InChI Key |

BJAGJBULYHVWTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CCCCCCCC)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P,P-Bis(octylphenyl) diphosphate typically involves the reaction of octylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final diphosphate compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: P,P-Bis(octylphenyl) diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the diphosphate group into phosphite or phosphonate derivatives.

Substitution: The octylphenyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted phenyl compounds.

Scientific Research Applications

Chemistry: P,P-Bis(octylphenyl) diphosphate is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry. It helps in enhancing the thermal stability and flame retardancy of polymers.

Biology: In biological research, this compound is used to study enzyme interactions and as a model compound for understanding phosphate metabolism.

Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of various pharmaceutical intermediates.

Industry: Industrially, it is used as a plasticizer and flame retardant in the production of plastics and other materials

Mechanism of Action

The mechanism of action of P,P-Bis(octylphenyl) diphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. This interaction is crucial in its applications in enzyme studies and as a stabilizer in polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares P,P-Bis(octylphenyl) diphosphate with key analogues based on molecular structure, physicochemical properties, and applications.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data

*Estimated based on structural analogs.

Key Observations :

- Substituent Bulk : this compound features two long-chain octylphenyl groups, enhancing hydrophobicity and thermal stability compared to smaller substituents like phenyl or tert-butylphenyl .

- Molecular Weight : Higher molecular weight (690.86 g/mol) improves resistance to volatilization but may reduce solubility in polar solvents compared to diphenyl octyl phosphate (362.40 g/mol) .

- Symmetry vs. Asymmetry: Unlike bisphenol A derivatives, which have a rigid aromatic core, this compound’s flexible alkyl chains may improve compatibility with non-polar polymers .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Key Findings :

- Thermal Stability: Bisphenol A derivatives exhibit superior thermal stability due to their aromatic backbone, whereas this compound’s stability arises from its bulky alkyl chains .

- Hydrolysis Resistance : All compounds show moderate to high resistance to hydrolysis, critical for applications in humid environments .

Research Findings and Mechanistic Insights

- Synthesis Pathways : Similar to farnesyl diphosphate (FPP) biosynthesis (), alkylaryl phosphates are synthesized via condensation reactions, though industrial routes often involve direct esterification of phosphoryl chloride with alcohols .

- Structure-Activity Relationships : Bulky substituents (e.g., tert-butylphenyl in ) reduce flammability but increase viscosity, whereas linear alkyl chains balance plasticity and flame retardancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.